molecular formula C13H16ClN3O B4817698 N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride

N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride

Cat. No. B4817698
M. Wt: 265.74 g/mol
InChI Key: GUAHJXCBYVAHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride, also known as PB28, is a small molecule drug that has been studied for its potential application in cancer treatment. PB28 belongs to the family of arylalkylamine N-acetyltransferase (AANAT) inhibitors, which have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride is not fully understood, but it is believed to involve inhibition of AANAT, which is an enzyme involved in the synthesis of melatonin. AANAT has been shown to be upregulated in several types of cancer, and its inhibition by N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride may lead to decreased cancer cell growth and increased apoptosis. N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has also been shown to inhibit the activity of several other enzymes involved in cancer cell growth and survival, including Akt and mTOR.
Biochemical and Physiological Effects
N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has been shown to have several biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has also been shown to decrease the expression of several proteins involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.

Advantages and Limitations for Lab Experiments

N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized in large quantities, and it has been shown to be effective in inhibiting the growth of a variety of cancer cell lines. However, N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins. In addition, N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride. One area of focus could be to further elucidate its mechanism of action, including its effects on AANAT and other enzymes involved in cancer cell growth and survival. Another area of focus could be to test N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride in animal models of cancer to determine its efficacy and safety in vivo. Finally, N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride could be tested in clinical trials to determine its potential as a cancer therapy in humans.

Scientific Research Applications

N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has been studied extensively for its potential application in cancer treatment. Several studies have shown that N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride inhibits the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and melanoma. N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. In addition, N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.

properties

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-2-14-10-11-5-3-6-12(9-11)17-13-15-7-4-8-16-13;/h3-9,14H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAHJXCBYVAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.